N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
Description
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a heterocyclic compound that combines a furan ring, a thiadiazole ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C13H8IN3O2S |
|---|---|
Molecular Weight |
397.19 g/mol |
IUPAC Name |
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C13H8IN3O2S/c14-10-7-6-9(19-10)11-15-13(20-17-11)16-12(18)8-4-2-1-3-5-8/h1-7H,(H,15,16,17,18) |
InChI Key |
JYELSKYMRWPSOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(O3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the iodination of furan using iodine and a suitable oxidizing agent.
Formation of the thiadiazole ring: The thiadiazole ring is formed by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Coupling of the furan and thiadiazole rings: The iodinated furan is then coupled with the thiadiazole ring using a palladium-catalyzed cross-coupling reaction.
Formation of the benzamide moiety: The final step involves the reaction of the coupled product with benzoyl chloride in the presence of a base to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amino group.
Substitution: The iodine atom in the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium azide or other nucleophiles in the presence of a copper catalyst.
Major Products
Oxidation: Furan-2,5-dione.
Reduction: Amino-thiadiazole derivative.
Substitution: Azido-furan derivative.
Scientific Research Applications
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a trifluoromethyl group instead of an iodofuran group.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a nitrofuran and thiadiazole ring but with different substituents.
Uniqueness
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the iodofuran ring, which imparts distinct chemical and biological properties. The iodine atom can participate in unique interactions, enhancing the compound’s reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
